molecular formula C19H12FN3O3S B15027448 methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Cat. No.: B15027448
M. Wt: 381.4 g/mol
InChI Key: CERMHUSAKYBWGG-GDNBJRDFSA-N
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Description

Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a heterocyclic compound featuring a fused thiazolo-triazole core. The structure includes:

  • A 4-fluorophenyl group at position 2 of the thiazolo-triazole ring, contributing electron-withdrawing effects.
  • A methyl benzoate ester substituent at position 4 via a Z-configured methylidene linkage, enhancing steric bulk and influencing solubility.
  • A 6-oxo group on the thiazolo-triazole ring, which may participate in hydrogen bonding or π-stacking interactions.

Properties

Molecular Formula

C19H12FN3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H12FN3O3S/c1-26-18(25)13-4-2-11(3-5-13)10-15-17(24)23-19(27-15)21-16(22-23)12-6-8-14(20)9-7-12/h2-10H,1H3/b15-10-

InChI Key

CERMHUSAKYBWGG-GDNBJRDFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, focusing on substituents, physicochemical properties, and reported bioactivity:

Compound Name / ID Substituents (Position 2 / Position 4) Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 4-Fluorophenyl / Methyl benzoate ~423.4* Hypothesized anticancer activity Inferred
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) None / Furan-2-yl 220.2 LCMS m/z 220; moderate yield (61%)
Ethyl(Z)-4-(3-(4-chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenyl)propanamido)benzoate (2i) 4-Chlorophenyl / Ethyl benzoate 486.5 LCMS m/z 486; lower solubility vs. methyl ester
[4-[(Z)-[2-(4-Ethoxyphenyl)-6-oxo-thiazolo-triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate (CAS 496033-00-2) 4-Ethoxyphenyl / Acetate-methoxyphenyl 423.4 Higher lipophilicity due to ethoxy group
Methyl 4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxo-thiazolo-triazol-5-ylidene]methyl]benzoate (CAS 577990-00-2) 3,4-Dimethoxyphenyl / Methyl benzoate 423.4 Enhanced metabolic stability

Notes:

  • Solubility: Methyl benzoate esters generally exhibit lower aqueous solubility than acetate or ethyl ester analogues (e.g., ).
  • Bioactivity: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) have demonstrated anticancer activity in vitro, suggesting the target compound may share similar mechanisms.

Physicochemical and Pharmacokinetic Profiles

  • Melting Points: Analogues with rigid substituents (e.g., 2j, 2k in ) exhibit higher melting points (>230°C), likely due to crystalline packing.
  • Metabolic Stability: Methoxy and ethoxy groups () may slow oxidative metabolism compared to the target compound’s fluorine substituent.

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